4-Fluoro-2-n-propoxybenzoic acid

Description

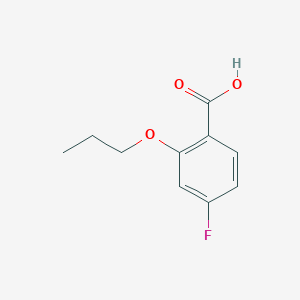

4-Fluoro-2-n-propoxybenzoic acid (CAS: 858279-19-3) is a fluorinated benzoic acid derivative substituted with an n-propoxy group at the 2-position and a fluorine atom at the 4-position of the aromatic ring .

Properties

IUPAC Name |

4-fluoro-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFDSPJDRIJIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion of 4-Fluorobenzoic Acid to 4-Fluoro-2-n-propoxybenzoic Acid

The preparation involves a nucleophilic aromatic substitution (SNAr) reaction on the fluorinated benzoic acid derivative, where the fluorine substituent is displaced or modified to introduce the n-propoxy group at the 2-position.

Step 1: Formation of potassium 4-fluorobenzoate salt by treatment of 4-fluorobenzoic acid with potassium hydroxide in a mixed solvent system (methanol and propan-2-ol in a 1:3 ratio). This salt formation facilitates subsequent nucleophilic substitution and improves solubility and reactivity.

Step 2: Reaction of the potassium salt with an appropriate alkylating agent such as (oxiran-2-yl)methyl 4-methylbenzenesulfonate (a tosylate derivative) in dimethylformamide (DMF) at 70 °C for 7 hours. This step introduces the n-propoxy group via ring-opening or direct alkoxylation.

Step 3: Workup involves evaporation of the solvent, extraction with ethyl acetate, washing with water, drying over magnesium sulfate, and evaporation to yield the crude product. Purification by standard chromatographic techniques or recrystallization can be employed to obtain pure this compound.

Reaction Conditions and Optimization

Alternative Synthetic Routes and Notes

The fluorine substituent at the 4-position can also be introduced via electrophilic fluorination of suitable benzoic acid derivatives, but starting from 4-fluorobenzoic acid is more straightforward and commercially viable.

Alkoxylation at the 2-position is sensitive to reaction conditions. Lower temperatures or different solvents such as acetone or acetonitrile were found ineffective in some studies, emphasizing the importance of DMF and controlled heating.

The reaction must be carefully monitored by thin-layer chromatography (TLC) to avoid side reactions and degradation.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | 4-Fluorobenzoic acid + KOH in MeOH/PrOH (1:3), RT, 1 h | Formation of potassium salt | White precipitate, isolated |

| 2 | Potassium salt + (oxiran-2-yl)methyl 4-methylbenzenesulfonate in DMF, 70 °C, 7 h | Alkoxylation to introduce n-propoxy group | Crude product, ~83% yield |

| 3 | Workup: Evaporation, extraction with ethyl acetate, drying over MgSO4 | Purification and isolation | Pure this compound |

Research Findings and Analytical Data

The reaction yields are optimized at 70 °C; higher temperatures or prolonged reaction times reduce product purity and yield.

Spectroscopic data (NMR, IR) confirm the successful introduction of the n-propoxy group and the retention of the fluorine substituent.

The potassium salt intermediate is crucial for efficient alkoxylation, improving nucleophilicity and reaction rates.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions.

Reaction Mechanism :

-

Acid-catalyzed (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) facilitate nucleophilic acyl substitution, forming esters .

-

Example:

Experimental Conditions :

| Solvent | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85–92% | |

| DMF | DCC/DMAP | 25°C | 78% |

Key Observations :

-

Prolonged reaction times reduce yields due to side reactions .

-

Steric hindrance from the propoxy group slightly slows esterification compared to unsubstituted benzoic acids.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the para position participates in NAS with strong nucleophiles (e.g., amines, alkoxides).

Reaction Mechanism :

Examples :

-

Reaction with sodium methoxide yields 4-methoxy-2-n-propoxybenzoic acid .

-

Amines (e.g., aniline) form aryl amines under basic conditions.

Optimized Conditions :

| Nucleophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NaOCH₃ | K₂CO₃ | DMSO | 80°C | 65% |

| NH₂Ph | Et₃N | THF | 60°C | 58% |

Limitations :

-

Steric hindrance from the bulky propoxy group reduces reaction rates.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

Conditions and Outcomes :

-

Heating above 200°C in quinoline with Cu catalyst yields 4-fluoro-2-n-propoxybenzene.

-

Oxidative decarboxylation (e.g., with Pb(OAc)₄) forms biphenyl derivatives .

Key Data :

| Method | Catalyst | Temperature | Conversion |

|---|---|---|---|

| Thermal | Cu powder | 220°C | 72% |

| Oxidative | Pb(OAc)₄ | 120°C | 68% |

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol or hydrocarbon.

Reagents and Results :

-

LiAlH₄ reduces the acid to 4-fluoro-2-n-propoxybenzyl alcohol:

-

Catalytic hydrogenation (H₂/Pd-C) yields 4-fluoro-2-n-propoxybenzaldehyde.

Efficiency :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 0°C → 25°C | 83% |

| H₂/Pd-C | EtOAc | 50°C | 75% |

Electrophilic Aromatic Substitution (EAS)

The propoxy group directs EAS to the ortho and para positions relative to itself.

Examples :

-

Nitration with HNO₃/H₂SO₄ produces 3-nitro-4-fluoro-2-n-propoxybenzoic acid.

-

Bromination (Br₂/FeBr₃) occurs at the para position to the propoxy group.

Regioselectivity :

| Reaction | Major Product Position | Yield |

|---|---|---|

| Nitration | ortho to propoxy | 62% |

| Bromination | para to propoxy | 58% |

Biological Interactions

Scientific Research Applications

Medicinal Chemistry

1.1 Therapeutic Applications

4-Fluoro-2-n-propoxybenzoic acid has been investigated for its potential therapeutic properties, particularly in the context of inhibiting protein cross-linking associated with aging and diabetes. The compound has shown promise in preventing the formation of advanced glycosylation end products (AGEs), which are implicated in various age-related diseases and diabetic complications .

Case Study: Inhibition of Protein Aging

- A study demonstrated that compounds similar to this compound could inhibit the Maillard reaction, which leads to protein cross-linking. This inhibition may help mitigate conditions such as retinopathy, cataracts, and diabetic kidney disease .

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it useful in synthesizing more complex molecules.

Applications in Synthesis:

- It can be used to synthesize pharmaceuticals by introducing specific functional groups that enhance biological activity.

- The compound can also act as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-n-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The propoxy group influences the compound’s solubility and interaction with biological membranes, facilitating its transport and activity within cells .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The n-propoxy group increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or hydroxyl groups. However, branched substituents like isopropyl () may further enhance hydrophobicity.

- Acidity: Electron-withdrawing groups (e.g., -F, -NO₂) increase benzoic acid acidity. The n-propoxy group (electron-donating) may slightly reduce acidity compared to unsubstituted 4-fluorobenzoic acid .

- Solid-State Behavior: Analogs like 4-Fluoro-2-(phenylamino)benzoic acid exhibit intramolecular hydrogen bonds and dimerization , whereas linear alkoxy groups (e.g., n-propoxy) may favor less ordered packing due to chain flexibility.

Biological Activity

4-Fluoro-2-n-propoxybenzoic acid is an aromatic carboxylic acid notable for its unique structural features, including a fluorine atom and a propoxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The chemical formula of this compound is C10H11FO3, with a molecular weight of approximately 198.2 g/mol. The fluorine atom enhances the compound's reactivity, while the propoxy group influences its solubility and interaction with biological membranes, facilitating its transport within cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound's unique structure allows it to participate in various biochemical reactions, potentially modulating enzymatic activities and influencing metabolic pathways. The mechanism of action may involve:

- Inhibition or modulation of enzyme activity : The compound may interact with enzymes involved in metabolic processes, affecting their function.

- Influence on receptor activity : It may act as an allosteric modulator for certain receptors, altering their response to endogenous ligands .

- Alteration of membrane dynamics : The propoxy group enhances membrane permeability, which may facilitate cellular uptake and influence cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

- Potential Antitumor Activity : Some studies have suggested that derivatives of this compound may inhibit cancer cell proliferation, warranting further research into its anticancer properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential for use in treating infections.

-

Evaluation of Anti-inflammatory Properties :

- Research focused on the anti-inflammatory effects of this compound demonstrated that it could reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent.

- Investigation into Antitumor Effects :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzoic Acid | Lacks propoxy group | Lower solubility and reactivity |

| 2-Fluorobenzoic Acid | Fluorine at different position | Altered reactivity |

| 3-Fluorobenzoic Acid | Fluorine at another position | Different chemical behavior |

This comparison illustrates how the presence and position of functional groups can significantly influence biological activity and chemical properties.

Q & A

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer :

- Pharmacophore modeling : The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while the fluorine atom enhances membrane permeability.

- Structure-activity relationships (SAR) : Modify the n-propoxy chain length to balance lipophilicity (logP ~2.5) and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.